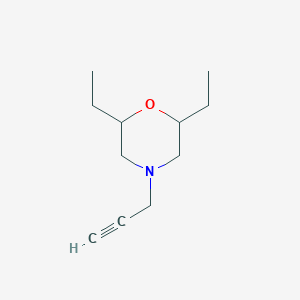
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound with the molecular formula C₁₁H₁₉NO It is a morpholine derivative characterized by the presence of diethyl groups at the 2 and 6 positions and a prop-2-yn-1-yl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of morpholine derivatives. One common method includes the reaction of 2,6-diethylmorpholine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated morpholine derivatives.
Substitution: Formation of azido or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Similar structure but lacks the diethyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-4-(prop-2-yn-1-yl)thiomorpholine: Contains a sulfur atom in place of the oxygen atom in the morpholine ring.
Uniqueness
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both diethyl groups and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
2,6-diethyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3 |
InChI-Schlüssel |
OTHONIPJVYWKLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CC(O1)CC)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
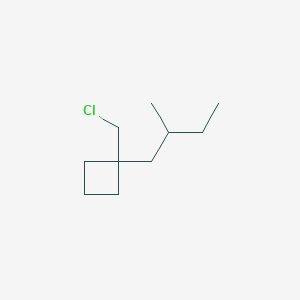
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

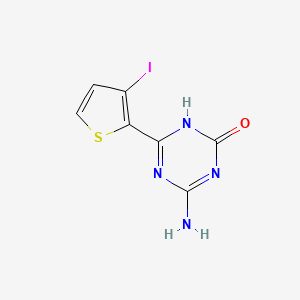

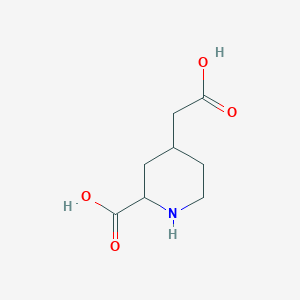
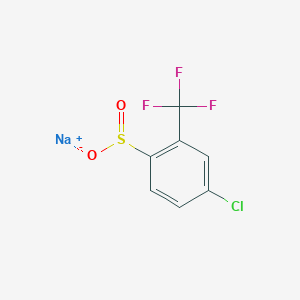

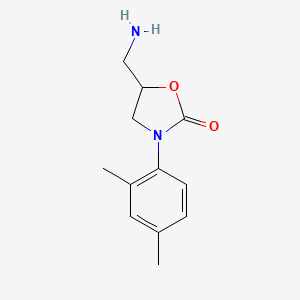
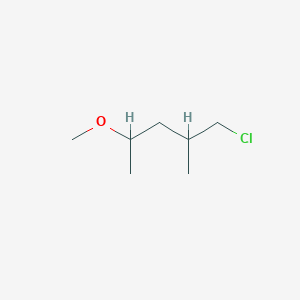
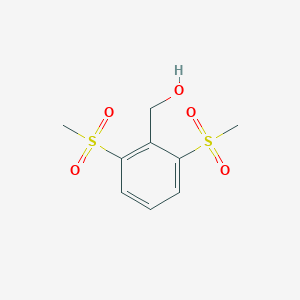
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

